molecular formula C22H18O4S2 B14521916 Bis[4-(methylsulfanyl)phenyl] benzene-1,4-dicarboxylate CAS No. 62607-29-8

Bis[4-(methylsulfanyl)phenyl] benzene-1,4-dicarboxylate

Cat. No.: B14521916
CAS No.: 62607-29-8
M. Wt: 410.5 g/mol
InChI Key: OLGYJGLGTXCYOK-UHFFFAOYSA-N
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Description

Bis[4-(methylsulfanyl)phenyl] benzene-1,4-dicarboxylate: is an organic compound that features a benzene ring substituted with two 4-(methylsulfanyl)phenyl groups and two ester groups at the 1 and 4 positions. This compound is part of the larger family of benzene derivatives, which are known for their aromatic properties and diverse applications in various fields of chemistry and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis[4-(methylsulfanyl)phenyl] benzene-1,4-dicarboxylate typically involves the esterification of benzene-1,4-dicarboxylic acid with 4-(methylsulfanyl)phenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction proceeds through the formation of an ester bond between the carboxyl groups of benzene-1,4-dicarboxylic acid and the hydroxyl groups of 4-(methylsulfanyl)phenol .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Bis[4-(methylsulfanyl)phenyl] benzene-1,4-dicarboxylate is used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine: In biological research, this compound can be used as a probe to study the interactions between aromatic compounds and biological macromolecules. Its derivatives may also exhibit potential pharmacological activities, such as antimicrobial or anticancer properties .

Industry: In the industrial sector, this compound is used in the production of polymers and advanced materials. Its aromatic structure contributes to the thermal stability and mechanical properties of these materials .

Mechanism of Action

The mechanism of action of Bis[4-(methylsulfanyl)phenyl] benzene-1,4-dicarboxylate involves its interaction with various molecular targets through aromatic stacking and hydrogen bonding. The presence of methylsulfanyl groups enhances its ability to interact with electron-rich and electron-deficient sites, making it a versatile compound in chemical and biological systems .

Comparison with Similar Compounds

  • Bis(4-methoxyphenyl) benzene-1,4-dicarboxylate
  • Bis(4-chlorophenyl) benzene-1,4-dicarboxylate
  • Bis(4-nitrophenyl) benzene-1,4-dicarboxylate

Comparison: Compared to its analogs, Bis[4-(methylsulfanyl)phenyl] benzene-1,4-dicarboxylate exhibits unique properties due to the presence of methylsulfanyl groups. These groups enhance its reactivity and interaction with various substrates, making it more versatile in synthetic and industrial applications .

Properties

CAS No.

62607-29-8

Molecular Formula

C22H18O4S2

Molecular Weight

410.5 g/mol

IUPAC Name

bis(4-methylsulfanylphenyl) benzene-1,4-dicarboxylate

InChI

InChI=1S/C22H18O4S2/c1-27-19-11-7-17(8-12-19)25-21(23)15-3-5-16(6-4-15)22(24)26-18-9-13-20(28-2)14-10-18/h3-14H,1-2H3

InChI Key

OLGYJGLGTXCYOK-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)SC

Origin of Product

United States

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